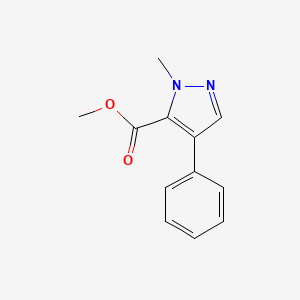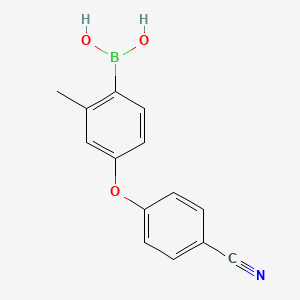![molecular formula C20H28O3Si B13978073 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol](/img/structure/B13978073.png)
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound features a silyl ether group, which is often used in organic synthesis to protect hydroxyl groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol typically involves the protection of 1,2-butanediol with a silylating agent such as tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base like imidazole or pyridine to facilitate the formation of the silyl ether bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The silylation reaction is optimized for large-scale production by adjusting parameters such as temperature, solvent, and reaction time .
化学反応の分析
Types of Reactions
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The silyl ether group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols .
科学的研究の応用
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol is utilized in several scientific research areas:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Involved in the development of drug delivery systems and prodrugs.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol primarily involves its role as a protecting group. The silyl ether bond is stable under various reaction conditions, allowing for selective reactions at other functional groups. The compound can be deprotected under mild conditions, such as treatment with fluoride ions, to regenerate the free hydroxyl groups .
類似化合物との比較
Similar Compounds
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanone: Similar in structure but with a cyclohexanone core.
1-Pentanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]: Similar in structure but with a pentanol backbone.
Uniqueness
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol is unique due to its specific combination of a silyl ether group with a butanediol backbone, providing distinct reactivity and stability compared to other similar compounds .
特性
分子式 |
C20H28O3Si |
|---|---|
分子量 |
344.5 g/mol |
IUPAC名 |
4-[tert-butyl(diphenyl)silyl]oxybutane-1,2-diol |
InChI |
InChI=1S/C20H28O3Si/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-15-14-17(22)16-21/h4-13,17,21-22H,14-16H2,1-3H3 |
InChIキー |
HOTHUPHQAFZSMY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)
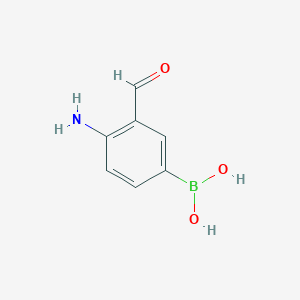

![1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol](/img/structure/B13978001.png)

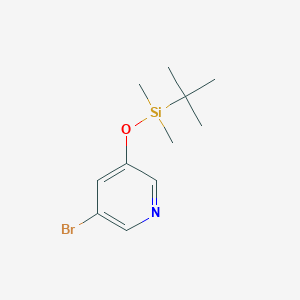
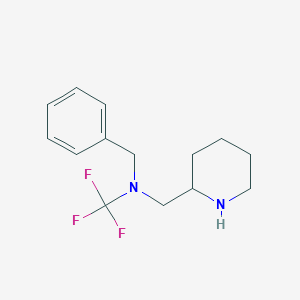
![4-[1-(4-tert-Butylphenyl)ethenyl]morpholine](/img/structure/B13978040.png)
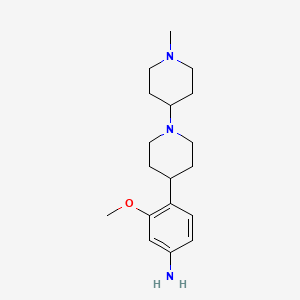
![6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B13978055.png)

